molecular formula C13H10N2O2S B1361216 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 282104-83-0

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1361216
CAS RN: 282104-83-0
M. Wt: 258.3 g/mol
InChI Key: QGGLNUGOWVBAJC-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. The compound is a thieno[2,3-d]pyrimidine derivative, which has been synthesized using various methods.

Scientific Research Applications

Anti-Cancer Activity

Thieno[2,3-d]pyrimidine-derived compounds, including “5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have been designed and synthesized to target VEGFR-2, a protein involved in cancer cell growth . These compounds have shown potential anti-cancer activities, particularly against MCF-7 and HepG2 cancer cell lines . They inhibit VEGFR-2 and prevent cancer cell growth .

Induction of Cell Cycle Arrest

These compounds, particularly compound 18, have been found to induce cell cycle arrest in the G2/M phase in MCF-7 cancer cells . This means they can stop the cells from dividing and growing .

Promotion of Apoptosis

Apoptosis, or programmed cell death, is another mechanism through which these compounds exert their anti-cancer effects . Compound 18 has been found to promote apoptosis in MCF-7 cancer cells by increasing BAX and decreasing Bcl-2 . It also significantly raises the levels of caspase-8 and caspase-9 .

KRAS G12D Inhibition

Thieno[2,3-d]pyrimidine analogs have been designed and synthesized as KRAS G12D inhibitors . These compounds exhibit potent antiproliferative activity on KRAS G12D mutated cancer cell lines (Panc1, SW1990, and CT26) with IC 50 values in the low micromolar range .

Antimycobacterial Activity

Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Drug Development Potential

Computational ADMET and toxicity studies have been conducted to evaluate the potential of thieno[2,3-d]pyrimidine derivatives for drug development . The results suggest that these compounds, particularly compound 18, could be promising candidates for further development into effective cancer treatments .

properties

IUPAC Name

5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGLNUGOWVBAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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